molecular formula C13H9ClN2O4 B6393500 2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid CAS No. 1261933-30-5

2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6393500
CAS No.: 1261933-30-5
M. Wt: 292.67 g/mol
InChI Key: AKDLERWMBPZHCU-UHFFFAOYSA-N
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Description

2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. It is characterized by the presence of amino, carboxyl, and chlorophenyl groups attached to a pyridine ring, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

2-amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-10-2-1-6(3-8(10)12(17)18)7-4-9(13(19)20)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDLERWMBPZHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(N=C2)N)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688214
Record name 2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-30-5
Record name 2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Starting with a chlorophenyl derivative, nitration is performed to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Cyclization: The intermediate product undergoes cyclization to form the pyridine ring.

    Carboxylation: Finally, carboxylation reactions introduce the carboxyl groups at the desired positions on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.

    Substitution: The chlorophenyl group allows for various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products:

    Oxidation Products: Nitroso derivatives, nitro derivatives.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid
  • 2-Amino-5-(3-carboxyphenyl)pyridine-3-carboxylic acid

Uniqueness: 2-Amino-5-(3-carboxy-4-chlorophenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the carboxyl and chlorophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

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